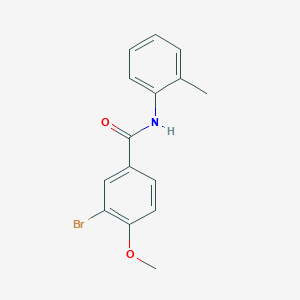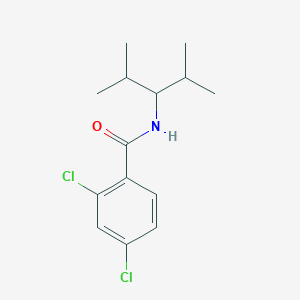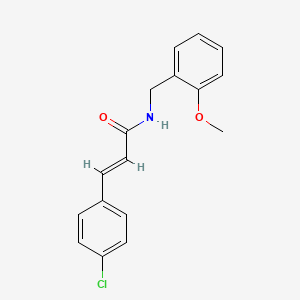
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide, also known as GW842166X, is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Mechanism of Action
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide is a selective PPARδ agonist, which means it activates the PPARδ receptor in the body. PPARδ is a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including glucose and lipid metabolism. Activation of PPARδ by 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which improves insulin sensitivity and glucose metabolism. It also leads to the inhibition of cancer cell growth by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing fatty acid oxidation and glucose uptake in skeletal muscle. It also has beneficial effects on lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and decreasing the expression of genes involved in fatty acid synthesis. Furthermore, it has been reported to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, which may limit its clinical use.
Future Directions
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and inflammatory bowel disease. Another direction is to develop more potent and selective PPARδ agonists based on the structure of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide. Furthermore, the safety and efficacy of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide in clinical trials need to be evaluated to determine its clinical use.
Synthesis Methods
The synthesis of 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-bromo-4-methoxyaniline with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methyl-2-aminophenol to yield 3-bromo-4-methoxy-N-(2-methylphenyl)benzamide.
Scientific Research Applications
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. It has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. Furthermore, it has been reported to have beneficial effects on lipid metabolism and cardiovascular function.
properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOCKBGIQYFLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)
![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)
![1-[(3-phenoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5727433.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![7-[(4-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727470.png)

![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
![[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)


![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)